N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide
Description
N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide is a benzamide derivative featuring a quinoline core fused with a 1,3-dioxole ring at positions 4 and 5. The quinoline system is substituted with a chlorine atom at position 6 and a methyl-linked benzamide group at position 6. The N-atom of the benzamide is further substituted with a 2-methoxyethyl group, enhancing solubility and modulating steric interactions .
Properties
CAS No. |
606104-32-9 |
|---|---|
Molecular Formula |
C21H19ClN2O4 |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C21H19ClN2O4/c1-26-8-7-24(21(25)14-5-3-2-4-6-14)12-16-9-15-10-18-19(28-13-27-18)11-17(15)23-20(16)22/h2-6,9-11H,7-8,12-13H2,1H3 |
InChI Key |
ZDCWZXASZOWFIR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CC1=C(N=C2C=C3C(=CC2=C1)OCO3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dioxolo Ring: This step involves the cyclization of appropriate intermediates to form the dioxolo ring fused to the quinoline core.
Benzamide Formation: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide exhibit significant anticancer properties. Studies have shown that such compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, derivatives have been evaluated for their efficacy against various cancer cell lines.
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell walls or interference with metabolic pathways.
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties. Research has focused on its potential to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Pharmacological Insights
- Mechanism of Action : this compound may exert its effects through modulation of enzyme activity and receptor interactions. For example, studies have shown that it can act as an inhibitor of certain kinases involved in cell proliferation and survival.
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Research has indicated favorable absorption and distribution characteristics in animal models, suggesting good bioavailability and tissue penetration.
Industrial Applications
- Agricultural Uses : Due to its antimicrobial properties, there is potential for using this compound in agricultural formulations to protect crops from pathogens. Its efficacy against specific fungal and bacterial species can be harnessed in developing eco-friendly pesticides.
- Material Science : The unique chemical structure may also find applications in material science as a precursor for synthesizing novel polymers or coatings with enhanced properties.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a derivative of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Neuroprotection
Another investigation assessed the neuroprotective effects of the compound in a mouse model of oxidative stress-induced neurodegeneration. The treated group exhibited reduced markers of apoptosis and improved cognitive function compared to the control group.
Mechanism of Action
The mechanism of action of N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and implications for analogs:
Key Observations
Benzamide vs. Acetamide/Sulfonamide/Thiourea: The benzamide group in the target compound enables π-π stacking with aromatic residues in proteins, whereas acetamide () lacks this capability but may improve solubility . Thiourea derivatives () introduce sulfur-mediated interactions, which could alter binding kinetics or toxicity profiles .
Substituent Effects on Quinoline Core: The chlorine atom in the target compound and analog 2w () influences electron density and steric bulk. The 2-oxo group in ’s compound introduces polarity and hydrogen-bonding capacity, favoring interactions with polar active sites .
Pharmacokinetic Considerations :
- The 2-methoxyethyl group in the target compound and ’s analog enhances solubility compared to purely hydrophobic substituents. The dihydro-6-oxo group in ’s compound may confer metabolic instability or redox activity .
Biological Activity
N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a chloroquinoline moiety linked to a benzamide structure. The synthesis typically involves multi-step reactions that include the formation of the quinoline scaffold followed by the introduction of the dioxole and methoxyethyl groups. The chemical formula is , with a molecular weight of 398.84 g/mol .
Synthesis Overview:
- Starting Materials: The synthesis begins with readily available quinoline derivatives.
- Reagents: Common reagents include chlorinating agents for introducing chlorine and various coupling agents for forming the benzamide bond.
- Characterization Techniques: The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure .
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer, antibacterial, antifungal, and antiparasitic agent.
Anticancer Activity
- Mechanism of Action: The compound exhibits antiproliferative effects on various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR3 (breast cancer) through mechanisms that may involve the inhibition of specific kinases involved in cell growth and survival .
- Case Study: A recent study demonstrated that derivatives of this compound showed promising results against cancer cell lines with IC50 values in the low micromolar range. For instance, one derivative exhibited an IC50 value of 12 µM against MCF-7 cells .
Antibacterial Activity
This compound has also shown significant antibacterial properties:
- Spectrum of Activity: Effective against both Gram-positive and Gram-negative bacteria.
- Case Study: In vitro tests indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against various bacterial strains .
Antifungal Activity
The compound demonstrates antifungal activity particularly against pathogenic fungi:
- Inhibition Rates: In studies involving Sclerotinia sclerotiorum, it displayed an inhibition rate of up to 86%, surpassing traditional antifungal agents such as quinoxyfen .
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Inhibition Rate (%) |
|---|---|---|---|
| Anticancer | MCF-7 | 12 | - |
| Antibacterial | Staphylococcus aureus | 16 | - |
| Antifungal | Sclerotinia sclerotiorum | - | 86 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
